molecular formula C16H21ClO B13005357 4-Chloro-1-(4-cyclohexylphenyl)butan-1-one

4-Chloro-1-(4-cyclohexylphenyl)butan-1-one

Cat. No.: B13005357
M. Wt: 264.79 g/mol
InChI Key: BVJCEGCOHKGUED-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-cyclohexylphenyl)butan-1-one is an organic compound with the molecular formula C16H21ClO It is a chlorinated derivative of butanone, featuring a cyclohexylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-cyclohexylphenyl)butan-1-one typically involves the chlorination of 1-(4-cyclohexylphenyl)butan-1-one. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-cyclohexylphenyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-1-(4-cyclohexylphenyl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-cyclohexylphenyl)butan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(4-fluorophenyl)butan-1-one
  • 4-Chloro-1-(4-methylphenyl)butan-1-one
  • 4-Chloro-1-(4-ethylphenyl)butan-1-one

Uniqueness

4-Chloro-1-(4-cyclohexylphenyl)butan-1-one is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C16H21ClO

Molecular Weight

264.79 g/mol

IUPAC Name

4-chloro-1-(4-cyclohexylphenyl)butan-1-one

InChI

InChI=1S/C16H21ClO/c17-12-4-7-16(18)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h8-11,13H,1-7,12H2

InChI Key

BVJCEGCOHKGUED-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CCCCl

Origin of Product

United States

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